molecular formula C17H14Cl2O3 B3167834 (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 925703-41-9

(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B3167834
CAS RN: 925703-41-9
M. Wt: 337.2 g/mol
InChI Key: OCDJAUIBNUJIFL-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly known as DCPM, is a synthetic compound that belongs to the class of chalcones. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. DCPM is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of DCPM is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymatic activities. DCPM has been shown to inhibit the activity of COX-2, which plays a key role in the inflammatory response. DCPM has also been shown to inhibit the activity of LOX, which is involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. DCPM has also been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
DCPM has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects. DCPM has been shown to inhibit the production of various inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. DCPM has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in the development of various diseases, including cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

DCPM has several advantages as a research tool, including its unique chemical structure and its broad range of biological activities. DCPM is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using DCPM in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DCPM, including the development of new drugs and therapeutic agents based on its chemical structure and biological activities. Further studies are also needed to fully understand its mechanism of action and its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. Additionally, studies on the toxicity and safety of DCPM are needed to fully evaluate its potential as a therapeutic agent.

Scientific Research Applications

DCPM has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. DCPM has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. DCPM has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB).

properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-21-16-8-4-11(9-17(16)22-2)3-7-15(20)13-6-5-12(18)10-14(13)19/h3-10H,1-2H3/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDJAUIBNUJIFL-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.